2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE
Description
2-Bromo-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-5-methoxybenzamide is a structurally complex benzamide derivative featuring dual thiophene moieties, a bromo substituent, and a methoxy group. The compound’s architecture includes a central benzamide scaffold substituted with a 5-methoxy group and a bromine atom at the 2-position. The N-methyl linkage connects to a bis-thiophene unit, where one thiophene ring is further functionalized with a hydroxymethyl-thiophene group.
Synthetically, the compound likely derives from multi-step protocols involving nucleophilic substitution, condensation, or coupling reactions. Analogous compounds, such as thiadiazol-thiophene hybrids (e.g., compound 20 in ), are synthesized via refluxing hydrazonoyl bromides with thiocyanate derivatives in ethanol, followed by acid precipitation and recrystallization . While direct synthesis data for this specific benzamide derivative is unavailable, its structural motifs align with established methods for thiophene-functionalized benzamides.
Crystallographic characterization of such molecules would rely on tools like SHELX and WinGX , which enable structure solution, refinement, and validation . Computational modeling, such as density-functional theory (DFT) methods described in , could further elucidate electronic properties and reactivity.
Properties
IUPAC Name |
2-bromo-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3S2/c1-23-11-4-6-14(19)13(9-11)18(22)20-10-12-5-7-16(25-12)17(21)15-3-2-8-24-15/h2-9,17,21H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYSQTOPNIGJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The thiophene moiety can be introduced through a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki–Miyaura coupling and Gewald reactions.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the thiophene moiety can be oxidized to form a carbonyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a de-brominated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The bromo and methoxy groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best contextualized by comparing it to analogs with overlapping functional groups or scaffolds. Below is a comparative analysis based on structural and synthetic data from and computational/theoretical frameworks in :
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: The target compound’s bromo and methoxy groups distinguish it from analogs like compound 20, which lack halogen substituents. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity or influence binding affinity in biological targets compared to hydroxyl or phenyl groups .
Synthetic Complexity :
- The target compound’s synthesis likely requires precise control over alkylation and condensation steps to integrate the bis-thiophene unit, whereas analogs like compound 20 are synthesized via simpler one-pot reflux methods .
This contrasts with simpler analogs (e.g., compound 21), where standard refinement suffices .
Computational Insights :
- DFT-based methods () could predict the compound’s electronic properties, such as HOMO-LUMO gaps influenced by bromine and methoxy substituents. Such data would complement experimental studies on charge-transfer interactions.
Biological Activity
2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE is a synthetic compound with a complex structure that incorporates a bromo group, methoxy group, and thiophene moieties. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 438.35 g/mol. The structure features a benzamide core, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16BrNO3S2 |
| Molecular Weight | 438.35 g/mol |
| IUPAC Name | 2-bromo-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-5-methoxybenzamide |
| CAS Number | 1421500-25-5 |
The biological activity of 2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE is primarily attributed to its ability to interact with specific molecular targets. The thiophene moiety may facilitate interactions with various enzymes and receptors, potentially leading to inhibitory effects on their activities. The bromo and methoxy groups enhance the binding affinity and specificity of the compound for its targets, which may include:
- Enzymes : Potential inhibition of enzymes involved in cancer progression.
- Receptors : Possible modulation of receptor activity linked to inflammatory responses.
Case Studies
While direct studies on 2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE are scarce, related compounds provide insight into its potential applications:
- Study on Thiophene Derivatives : A study focused on newly synthesized thiophenyl thienopyrimidinone derivatives showed significant anti-breast cancer activities both in vitro and in vivo, suggesting that modifications to the thiophene structure can enhance therapeutic efficacy .
- Phenazine Analogues : Research on phenazine analogues indicated their ability to act as inducers of QR1 and inhibitors of QR2, with implications for cancer prevention strategies. This highlights the importance of structural features similar to those found in 2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
